molecular formula C12H13ClO B3381912 2-(4-Chlorobenzyl)cyclopentanone CAS No. 2866-68-4

2-(4-Chlorobenzyl)cyclopentanone

Cat. No. B3381912
CAS RN: 2866-68-4
M. Wt: 208.68 g/mol
InChI Key: OPLDIHWEFBYKBR-UHFFFAOYSA-N
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Description

“2-(4-Chlorobenzyl)cyclopentanone” is a chemical compound that is a key intermediate in the production of the antifungal agent metconazole . It is also used in the preparation of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone .


Synthesis Analysis

The synthesis of “this compound” involves a process where the organic phase is concentrated in vacuo to afford the title product as an oil . This process is part of the preparation of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone .


Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of (2E)-2-(4-Chlorobenzylidene)cyclopentanone . The molecular formula is C12H11ClO, with an average mass of 206.668 Da and a monoisotopic mass of 206.049850 Da .

Scientific Research Applications

1. Structural Transformations in Crystals

  • Application: Monitoring the structural changes in crystals during photodimerization reactions.
  • Research Insight: A study explored the structural changes in a crystal of 5-benzylidene-2-(4-chlorobenzyl)cyclopentanone during a [2 + 2]-photodimerization reaction, using X-ray diffraction techniques. This research provides insights into the movements of molecules during the photoreaction process (Turowska-Tyrk, 2003).

2. Polymer Synthesis

  • Application: Developing polymers from derivatives of cyclopentanone.
  • Research Insight: The synthesis of poly[2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide] and theoretical studies on its monomer unit have been conducted. This type of polymerization offers a pathway for creating materials with specific properties (Abd-Alla & El-Shahawy, 1992).

3. Catalysis in Chemical Synthesis

  • Application: Efficient hydrogenation and rearrangement reactions in chemical synthesis.
  • Research Insight: A novel approach was demonstrated using N-doped carbon nanotube networks with confined Co nanoparticles, derived from Co2+-impregnated bulk g-C3N4, for catalyzing hydrogenation rearrangement reactions of biomass-derived furanic aldehydes to cyclopentanones (Wang et al., 2021).

4. Photophysical Properties

  • Application: Investigating the photophysical properties for potential applications in photopolymerization.
  • Research Insight: A study on asymmetrical benzylidene cyclopentanone dyes revealed their significant two-photon absorption cross-sections and sensitizing efficiencies in photopolymerization systems, indicating potential applications in two-photon absorption induced polymerization (Wu et al., 2008).

5. Biomass Conversion and Biofuels

  • Application: Use in the conversion of biomass to biofuels.
  • Research Insight: Cyclopentanone derivatives have been identified as crucial fine chemicals for various industries, including their potential role in biofuel production. Studies have shown their occurrence in pyrolysates of organic-rich shales, indicating their relevance in geochemical research and potential for biomass conversion (Jiang et al., 2018).

6. Catalytic Stability Improvement

  • Application: Enhancing the stability of catalysts used in chemical reactions.
  • Research Insight: Research has been conducted on improving the stability of cyclopentanone aldol condensation MgO-based catalysts by surface hydrophobization with organosilanes. This work is significant for developing more durable and efficient catalysts in chemical synthesis (Ngo et al., 2018).

Future Directions

The future directions for “2-(4-Chlorobenzyl)cyclopentanone” involve continued studies for new and improved procedures which are more efficient and environmentally benign . These studies aim to provide an improved process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-7,10H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLDIHWEFBYKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 3-(4-chlorobenzyl)-2-oxocyclopentane carboxylic acid methyl ester (1.0 g, 0.00375 mol), N,N-dimethylacetamide (1 mL) and triethylamine hydrochloride (0.774 g, 0.00375×1.5 mol) were added and stirred at 130° C. for 2 hours, and then at 140° C. for another 3 hours. In the reaction liquid, ethyl acetate and saturated sodium bicarbonate water were added, and the mixture was partitioned. After extracting the aqueous layer using ethyl acetate, the organic layer was dried using anhydrous sodium sulfate and concentrated. Thereafter, the dried and concentrated product was purified using a silica gel column, and a target product was obtained.
Name
3-(4-chlorobenzyl)-2-oxocyclopentane carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.774 g
Type
reactant
Reaction Step One
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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